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molecular formula C10H11NO5S B8661450 Methyl oxo[(phenylmethanesulfonyl)amino]acetate CAS No. 85195-24-0

Methyl oxo[(phenylmethanesulfonyl)amino]acetate

Cat. No. B8661450
M. Wt: 257.27 g/mol
InChI Key: CFFPQYSMVRUIMJ-UHFFFAOYSA-N
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Patent
US05171860

Procedure details

A mixture of benzylsulfonamide (16.7 g, 0.0975 mole) and methyloxalylchloride (38 ml, 0.41 mol) was heated at 100°-120° C. for 2 hours. Upon evaporation, there was obtained the title compound, 20.6 g, mp 119°-124° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8]([NH2:11])(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][O:13][C:14]([C:16](Cl)=[O:17])=[O:15]>>[CH2:1]([S:8]([NH:11][C:16](=[O:17])[C:14]([O:13][CH3:12])=[O:15])(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S(=O)(=O)N
Name
Quantity
38 mL
Type
reactant
Smiles
COC(=O)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100°-120° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Upon evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)S(=O)(=O)NC(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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